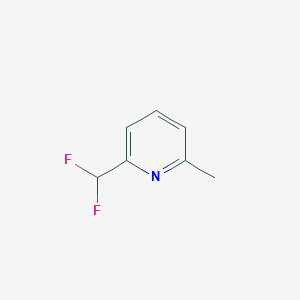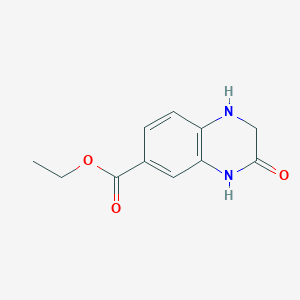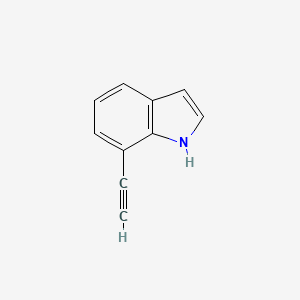
7-Éthynyl-1H-indole
Vue d'ensemble
Description
7-Ethynyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 7-Ethynyl-1H-indole consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular formula is C10H7N .Chemical Reactions Analysis
Indole derivatives, including 7-Ethynyl-1H-indole, can undergo various chemical reactions. For instance, the reaction of N-(2-((2-aminophenyl)ethynyl)phenyl)acetamide with NaAuCl4·2H2O, in ethanol as the solvent, at room temperature, led to the exclusive formation of N-[2-(1H-indol-2-yl)phenyl]acetamides .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés du 7-Éthynyl-1H-indole ont été étudiés pour leur potentiel dans le traitement de divers types de cancer. Ces composés peuvent interagir avec la machinerie cellulaire et peuvent inhiber la croissance des cellules cancéreuses. Le noyau indole, une structure commune dans les produits naturels et les médicaments, est connu pour sa présence dans les molécules qui présentent des propriétés anticancéreuses .
Activité antimicrobienne
Les dérivés de l'indole, y compris le this compound, s'avèrent prometteurs en tant qu'agents antimicrobiens. Leur capacité à perturber les processus cellulaires microbiens en fait des candidats pour le développement de nouveaux antibiotiques, ce qui est crucial face à la résistance croissante aux antibiotiques .
Troubles neurologiques
Des recherches ont indiqué que les dérivés de l'indole peuvent jouer un rôle dans le traitement des troubles neurologiques. Leur interaction avec les neurotransmetteurs et les récepteurs dans le cerveau suggère des applications potentielles dans la gestion de conditions telles que la dépression, l'anxiété et éventuellement les maladies neurodégénératives .
Inhibition de la détection de quorum
Le this compound peut être utilisé pour interférer avec la détection de quorum, une méthode de communication utilisée par les bactéries pour coordonner leur comportement. En perturbant ce processus, il est possible d'empêcher les colonies bactériennes de se propager ou d'exprimer des facteurs de virulence, ce qui constitue une approche nouvelle pour lutter contre les infections .
Industrie des arômes et des parfums
La structure de l'indole est précieuse dans l'industrie des arômes et des parfums. Les dérivés du this compound peuvent être utilisés pour créer de nouvelles senteurs et saveurs, en particulier dans les secteurs alimentaire et des parfums, ajoutant de la profondeur et de la complexité aux produits .
Production d'alcaloïdes synthétiques
Les indoles sont des composants clés de nombreux alcaloïdes, qui ont divers effets pharmacologiques. Le this compound peut servir de précurseur ou d'intermédiaire dans la synthèse de ces composés organiques complexes, conduisant à la production de nouveaux médicaments et traitements .
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, future research could focus on exploring the therapeutic potential of 7-Ethynyl-1H-indole and its derivatives.
Mécanisme D'action
Target of Action
Indole derivatives, which include 7-ethynyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially include a range of cellular responses, from changes in cell growth and proliferation to alterations in immune response .
Pharmacokinetics
The molecular weight of 7-ethynyl-1h-indole is 141169 Da , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that 7-Ethynyl-1H-indole could have diverse molecular and cellular effects. These could potentially include effects on cell growth, immune response, and other cellular processes .
Analyse Biochimique
Biochemical Properties
7-Ethynyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-Ethynyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body. Additionally, 7-Ethynyl-1H-indole may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
7-Ethynyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . 7-Ethynyl-1H-indole may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cell growth, survival, and overall function.
Molecular Mechanism
The molecular mechanism of action of 7-Ethynyl-1H-indole involves its interactions with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity and function. For instance, 7-Ethynyl-1H-indole may inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic processes in the cell . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of 7-Ethynyl-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Ethynyl-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 7-Ethynyl-1H-indole, can undergo degradation under certain conditions, leading to the formation of degradation products with different biological activities . The stability of 7-Ethynyl-1H-indole in various experimental conditions is crucial for its consistent effects on cellular function. Long-term exposure to 7-Ethynyl-1H-indole may also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Ethynyl-1H-indole can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with low doses often promoting beneficial effects, while high doses may lead to toxic or adverse effects . For example, low doses of 7-Ethynyl-1H-indole may enhance cellular function and promote cell survival, while high doses may induce cytotoxicity and apoptosis . Understanding the dosage effects of 7-Ethynyl-1H-indole is essential for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
7-Ethynyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-Ethynyl-1H-indole, affecting its efficacy and safety. Additionally, 7-Ethynyl-1H-indole may impact metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Propriétés
IUPAC Name |
7-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZUMLLSBKWXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)

![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)

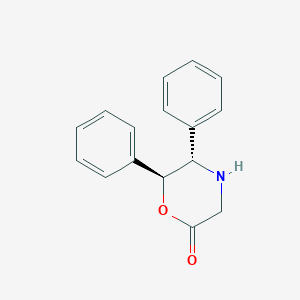
![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)

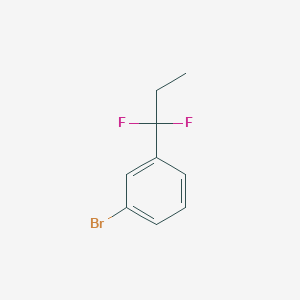

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
